molecular formula C15H9BrF2N6O4 B10960677 4-bromo-N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-5-nitro-1H-pyrazole-3-carboxamide

4-bromo-N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10960677
M. Wt: 455.17 g/mol
InChI Key: XUKLAVJOTRPPJX-UHFFFAOYSA-N
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Description

4-BROMO-N-{4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, difluoromethoxy, pyrimidinyl, nitro, and pyrazole groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the pyrazole ring.

    Bromination: Addition of the bromine atom to the aromatic ring.

    Coupling Reactions: Formation of the pyrimidinyl and difluoromethoxyphenyl groups through coupling reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce a variety of functionalized compounds.

Scientific Research Applications

4-BROMO-N-{4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluoroaniline
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 4-Bromo-N,N-bis(4-methoxyphenyl)aniline

Uniqueness

4-BROMO-N-{4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H9BrF2N6O4

Molecular Weight

455.17 g/mol

IUPAC Name

4-bromo-N-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H9BrF2N6O4/c16-10-11(22-23-12(10)24(26)27)13(25)21-15-19-6-5-9(20-15)7-1-3-8(4-2-7)28-14(17)18/h1-6,14H,(H,22,23)(H,19,20,21,25)

InChI Key

XUKLAVJOTRPPJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NC(=O)C3=NNC(=C3Br)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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